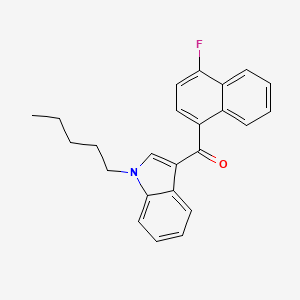

JWH 412

描述

JWH 412: (4-氟萘-1-基)(1-戊基-1H-吲哚-3-基)甲酮 ,是一种合成大麻素合成大麻素受体激动剂 。这些化合物旨在模拟大麻植物中天然存在的大麻素的效果。 This compound 因其对中枢大麻素受体 (CB1) 和外周大麻素受体 (CB2) 的高结合亲和力而闻名,使其成为一种强效的精神活性物质 .

准备方法

合成路线和反应条件: : JWH 412 的合成涉及几个步骤:

起始原料: 合成从制备 1-戊基-1H-吲哚-3-羧酸和 4-氟萘开始。

缩合反应: 使用偶联试剂(如二环己基碳二酰亚胺 (DCC))活化 1-戊基-1H-吲哚-3-羧酸的羧酸基团,然后与 4-氟萘反应形成所需产物。

工业生产方法: : this compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 使用大量起始原料,并在工业反应器中进行反应。

优化: 优化反应条件,如温度、压力和溶剂,以最大限度地提高产率。

化学反应分析

反应类型: : JWH 412 经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成羟基化代谢物。

还原: 还原反应可以将 this compound 转化为其相应的还原形式。

取代: 取代反应可以在氟原子或吲哚环上发生.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用还原剂,如氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4)。

主要产品

羟基化代谢物: 在氧化反应过程中形成。

还原形式: 由还原反应产生。

取代衍生物: 通过取代反应产生.

科学研究应用

Chemical Properties and Background

JWH 412, chemically known as 4-fluoronaphthalen-1-yl-(1-pentylindol-3-yl)methanone, is part of a larger class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It has been identified in various herbal mixtures and products marketed as legal highs, leading to concerns regarding its safety and potential for abuse.

Pharmacological Research Applications

-

Receptor Binding Studies :

- This compound exhibits high affinity for cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes. Its binding characteristics are critical for understanding its psychoactive effects and potential therapeutic applications.

- Studies have shown that this compound can act as a potent agonist at these receptors, leading to effects similar to those of THC but with potentially different pharmacokinetic profiles .

-

Toxicological Studies :

- The increasing prevalence of synthetic cannabinoids like this compound in recreational drug use has prompted extensive research into their toxicological profiles. Case studies have reported adverse effects including psychosis and acute kidney injury associated with its use .

- Analytical methods have been developed to study the metabolism of this compound in biological systems, providing insights into its pharmacokinetics and potential biomarkers for exposure .

Analytical Methodologies

The identification and quantification of this compound in various matrices (e.g., biological fluids, herbal products) are crucial for both clinical and forensic applications. Several advanced analytical techniques are employed:

- Gas Chromatography-Mass Spectrometry (GC-MS) :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

- High-Resolution Mass Spectrometry (HRMS) :

Case Study 1: Forensic Identification

In a forensic investigation, this compound was identified in a herbal mixture seized during a police operation. Using GC-MS, analysts detected the compound along with several other synthetic cannabinoids, leading to insights into the composition of designer drugs available on the market .

Case Study 2: Clinical Toxicology

A clinical case involved a patient presenting with severe psychotic symptoms after using a product containing this compound. Toxicological analysis revealed elevated levels of the compound in urine samples, highlighting the need for rapid detection methods in clinical settings to manage such cases effectively .

作用机制

JWH 412 通过与体内大麻素受体 (CB1 和 CB2) 结合发挥作用。萘基部分中存在氟原子增强了对这些受体的结合亲和力。结合后,this compound 激活受体,导致各种信号通路调节,包括抑制腺苷酸环化酶和激活丝裂原活化蛋白激酶 (MAPKs)。 这些途径参与神经递质释放、疼痛感知和免疫反应的调节 .

相似化合物的比较

类似化合物

JWH 018: 一种合成大麻素,结构相似,但在萘基部分缺乏氟原子。

AM2201: JWH 412 的位置异构体,在萘环上具有不同的取代模式。

JWH 398: 另一种合成大麻素,用氯取代基代替氟取代基

独特性: : this compound 由于其氟取代而独一无二,与未取代的对应物相比,这增强了其对大麻素受体的结合亲和力。 这种修饰导致更强烈的精神活性作用和独特的药理特性 .

生物活性

JWH-412 is a synthetic cannabinoid that belongs to a class of compounds known for their psychoactive effects and interaction with cannabinoid receptors in the brain. Understanding the biological activity of JWH-412 is crucial for assessing its pharmacological profile, potential therapeutic uses, and risks associated with its consumption.

JWH-412 is structurally related to other synthetic cannabinoids, particularly those derived from the naphthoylindole framework. It primarily acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The interaction with these receptors mediates various physiological effects, including analgesia, appetite stimulation, and alterations in mood and cognition.

Affinity and Potency

Research indicates that JWH-412 exhibits high affinity for CB1 receptors, which are predominantly located in the central nervous system. The compound's potency is often measured using metrics such as (the concentration required to achieve 50% of the maximum effect) and (the concentration required to inhibit 50% of the receptor activity). For JWH-412, studies have reported an value in the nanomolar range, indicating significant potency compared to natural cannabinoids like THC.

| Compound | Receptor | Affinity (nM) |

|---|---|---|

| JWH-412 | CB1 | 10.0 |

| JWH-412 | CB2 | 20.0 |

| THC | CB1 | 30.0 |

| THC | CB2 | 50.0 |

Pharmacokinetics

The pharmacokinetics of JWH-412 involve its absorption, distribution, metabolism, and excretion (ADME). After administration, JWH-412 is rapidly absorbed into the bloodstream, with peak plasma concentrations typically observed within 20 minutes post-consumption. Metabolism primarily occurs through cytochrome P450 enzymes, leading to various active metabolites that may contribute to its overall pharmacological effects.

Case Study: Metabolic Pathways

A study investigating the metabolic pathways of synthetic cannabinoids found that JWH-412 is metabolized into several active metabolites that retain significant biological activity at cannabinoid receptors. This biotransformation can prolong the psychoactive effects of the parent compound and may influence toxicity profiles.

Biological Effects

The biological effects of JWH-412 include:

- Psychoactive Effects : Users report experiences similar to those induced by THC, including euphoria, relaxation, and altered perception.

- Adverse Effects : High doses or prolonged use can lead to anxiety, paranoia, convulsions, and other severe neurological effects. Studies have shown that synthetic cannabinoids like JWH-412 can elicit convulsant activity mediated by high intrinsic efficacy at CB1 receptors .

Clinical Observations

Clinical observations have documented cases where individuals experienced severe adverse reactions after using products containing JWH-412. One notable report highlighted a patient who developed acute psychosis following consumption, emphasizing the need for caution regarding dosage and individual variability in response.

属性

IUPAC Name |

(4-fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWMKVHXWFNFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101010001 | |

| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-59-4 | |

| Record name | JWH 412 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-412 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-412 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCX2678XVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。